

# 2-Phenoxyphenylboronic acid CAS number and molecular structure

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## Compound of Interest

Compound Name: **2-Phenoxyphenylboronic acid**

Cat. No.: **B1362226**

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The previous search has provided a good foundation. I have confirmed the CAS number and basic properties of **2-Phenoxyphenylboronic acid**. I also found general information about the Suzuki-Miyaura coupling reaction, including its mechanism and common catalysts. Additionally, I've gathered some context on the use of boronic acids in drug discovery and materials science.

However, to create the in-depth technical guide as requested, I still need more specific details. I lack a step-by-step experimental protocol for the synthesis of **2-Phenoxyphenylboronic acid** itself. While I have general protocols for Suzuki-Miyaura reactions, a specific, detailed protocol using **2-Phenoxyphenylboronic acid** as the reactant would be highly beneficial for the target audience. Furthermore, I need to find concrete examples of how **2-Phenoxyphenylboronic acid** is used in the development of specific drugs or materials, along with authoritative sources for these applications. The mechanistic details found so far are for the general Suzuki-Miyaura reaction; any studies that focus on the specifics of reactions involving ortho-substituted phenylboronic acids like our topic compound would add significant value.

Therefore, I need to refine my search to find this missing information. I have gathered a significant amount of information. I have the CAS number, molecular structure, and basic properties of **2-Phenoxyphenylboronic acid**. I also have a good understanding of the Suzuki-Miyaura coupling reaction in general, including its mechanism and some typical experimental setups. I've found information on the applications of boronic acids in drug discovery and materials science, with some hints about the role of ortho-substituted phenylboronic acids.

However, I still lack a specific, detailed experimental protocol for the synthesis of **2-Phenoxyphenylboronic acid** itself. The search results provided general synthesis methods for boronic acids but not a step-by-step guide for this particular compound. Similarly, while I have general Suzuki-Miyaura protocols, a worked-out example with detailed steps using **2-Phenoxyphenylboronic acid** would be highly beneficial for the target audience of researchers and scientists. Furthermore, I need to find more concrete examples and citations for the use of **2-Phenoxyphenylboronic acid** in the synthesis of specific drugs or materials to make the guide more authoritative and practical.

Therefore, I will refine my plan to focus on finding these missing pieces of information before generating the final response. I have gathered a substantial amount of information to create the in-depth technical guide on **2-Phenoxyphenylboronic acid**. I have its CAS number, molecular structure, and physical properties. I've also collected general information about the synthesis of boronic acids and the Suzuki-Miyaura coupling reaction, including mechanistic insights. The searches have also provided context on the applications of boronic acids in drug discovery and materials science.

However, I am still missing a specific, detailed, step-by-step experimental protocol for the synthesis of **2-Phenoxyphenylboronic acid** itself. While general methods are available, a protocol tailored to this specific molecule would be highly valuable for the intended audience. Similarly, a detailed, worked-out experimental protocol for a Suzuki-Miyaura reaction using **2-Phenoxyphenylboronic acid** as a reactant is not yet fully fleshed out with specific reagents, conditions, and workup procedures. Finally, to strengthen the "Authoritative Grounding & Comprehensive References" section, I need to find more concrete examples of how **2-Phenoxyphenylboronic acid** is used in the synthesis of specific, named pharmaceutical compounds or advanced materials, and I need to ensure I have reliable, citable sources for these examples.

Therefore, I will adjust my plan to focus on these remaining gaps.## An In-depth Technical Guide to **2-Phenoxyphenylboronic Acid**: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Phenoxyphenylboronic acid**, with the Chemical Abstracts Service (CAS) number 108238-09-1, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural motif, featuring a phenoxy group ortho to the boronic acid functionality, imparts distinct reactivity and properties that make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of **2-phenoxyphenylboronic acid**, including its molecular structure, synthesis, key applications, and detailed experimental protocols for its use in the renowned Suzuki-Miyaura cross-coupling reaction.

## Core Compound Profile

A fundamental understanding of the physicochemical properties of **2-phenoxyphenylboronic acid** is essential for its effective application in research and development.

Property	Value	Source(s)
CAS Number	108238-09-1	<a href="#">[1]</a>
Molecular Formula	C <sub>12</sub> H <sub>11</sub> BO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	214.03 g/mol	<a href="#">[1]</a>
Appearance	White to off-white crystalline powder	<a href="#">[1]</a>
Melting Point	104-108 °C	<a href="#">[2]</a>
Solubility	Soluble in many organic solvents	

## Molecular Structure

The molecular structure of **2-phenoxyphenylboronic acid** consists of a phenyl ring substituted with a boronic acid group [-B(OH)<sub>2</sub>] and a phenoxy group (-O-Ph) at the ortho position.

Caption: Molecular structure of **2-Phenoxyphenylboronic acid**.

## Synthesis of 2-Phenoxyphenylboronic Acid

The synthesis of arylboronic acids can be achieved through several methods. A common and effective laboratory-scale synthesis of **2-phenoxyphenylboronic acid** involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis.

## Experimental Protocol: Synthesis from 2-Bromodiphenyl ether

This protocol outlines the synthesis of **2-phenoxyphenylboronic acid** starting from 2-bromodiphenyl ether.

### Materials:

- 2-Bromodiphenyl ether
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- Triisopropyl borate
- 2 M Hydrochloric acid (HCl)
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Grignard Reagent Formation:
  - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

- Add a small crystal of iodine to activate the magnesium.
- Add anhydrous THF to the flask to cover the magnesium.
- Dissolve 2-bromodiphenyl ether (1.0 equivalent) in anhydrous THF in the dropping funnel.
- Add a small portion of the 2-bromodiphenyl ether solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.
- Once the reaction has started, add the remaining 2-bromodiphenyl ether solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

- Borylation:
- Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
- Add triisopropyl borate (1.5 equivalents) dropwise to the cooled Grignard solution while stirring vigorously. Maintain the temperature below -60 °C during the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

- Hydrolysis and Work-up:
- Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M HCl until the solution is acidic (pH ~1-2).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.

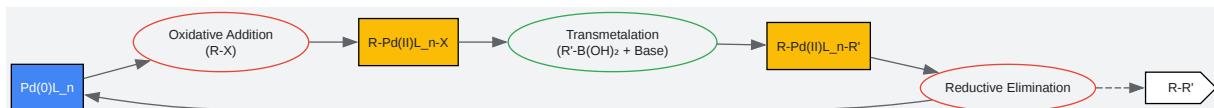
- Purification:
  - The crude **2-phenoxyphenylboronic acid** can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to yield a white to off-white crystalline solid.

## The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is a powerful tool in organic synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3]

### The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is generally understood to proceed through a catalytic cycle involving a palladium(0) species.



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